2-diethoxyphosphorylbutanedioic Acid
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Overview
Description
2-Diethoxyphosphorylbutanedioic acid is a chemical compound with the molecular formula C8H15O7P. It is a useful research chemical known for its applications in various scientific fields. The compound is characterized by its unique structure, which includes a phosphoryl group attached to a butanedioic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethoxyphosphorylbutanedioic acid typically involves the reaction of diethyl phosphite with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and requires careful temperature control to ensure the desired product is obtained. The reaction proceeds as follows: [ \text{Diethyl phosphite} + \text{Maleic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Diethoxyphosphorylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
2-Diethoxyphosphorylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-diethoxyphosphorylbutanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
2-Diethoxyphosphorylbutanedioic acid can be compared with other similar compounds, such as:
Diethylphosphonoacetic acid: Similar in structure but with different reactivity and applications.
Diethylphosphonopropionic acid: Another related compound with distinct properties and uses.
Properties
Molecular Formula |
C8H15O7P |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2-diethoxyphosphorylbutanedioic acid |
InChI |
InChI=1S/C8H15O7P/c1-3-14-16(13,15-4-2)6(8(11)12)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
PZHLBHAYGMYEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC(=O)O)C(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.